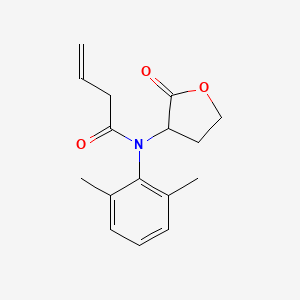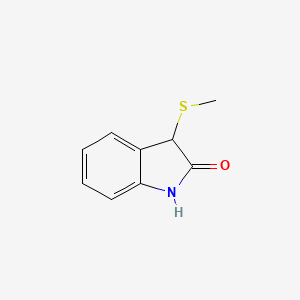
Furan, 2-(4-methylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyloxy)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The inclusion of a p-tolyloxy group (a tolyl group attached to an oxygen atom) in the furan ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyloxy)furan can be achieved through several methods. One common approach involves the reaction of p-tolyl alcohol with furan in the presence of an acid catalyst. The reaction typically proceeds via an etherification process, where the hydroxyl group of p-tolyl alcohol reacts with the furan ring to form the desired compound.
Industrial Production Methods: Industrial production of 2-(p-Tolyloxy)furan often involves optimized reaction conditions to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the etherification process. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolyloxy)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran and tetrahydrofuran derivatives.
Substitution: Various substituted furans with different functional groups.
Scientific Research Applications
2-(p-Tolyloxy)furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(p-Tolyloxy)furan involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions, while the p-tolyloxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
2-Furylmethanol: A furan derivative with a hydroxymethyl group.
2-Furylmethylamine: A furan derivative with an aminomethyl group.
2-Furylacetic Acid: A furan derivative with a carboxymethyl group.
Comparison: 2-(p-Tolyloxy)furan is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and biological properties. Compared to other furan derivatives, it offers enhanced reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
60698-28-4 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(4-methylphenoxy)furan |
InChI |
InChI=1S/C11H10O2/c1-9-4-6-10(7-5-9)13-11-3-2-8-12-11/h2-8H,1H3 |
InChI Key |
KQUPWFAPIFVUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)






![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)

![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)

